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Cat. No.: B008524 Get Quote

Technical Support Center: Percoll Gradient Cell
Separation
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals using Percoll

gradients for cell separation.

Troubleshooting Guide: Poor Cell Separation
Effective cell separation with Percoll gradients is contingent on several factors. Below is a

guide to identifying and resolving common issues encountered during this process.
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Problem Potential Causes Recommended Solutions

Poor or No Cell Pellet

Formation

Insufficient centrifugation force

(g-force) or time. Incorrect

gradient density for the target

cells.

Increase the centrifugation

speed or duration. Ensure the

g-force and time are

appropriate for forming the

desired gradient. Verify the

buoyant density of your target

cells and adjust the Percoll

concentrations accordingly.

Indistinct Cell Layers /

Smeared Bands

Cell aggregation.[1][2]

Incorrect gradient formation

(e.g., layers mixed during

preparation). Centrifugation

temperature is too low,

increasing viscosity.

Ensure the cell suspension is a

single-cell suspension before

loading. Carefully layer the

Percoll solutions of decreasing

density. Use a pipette against

the side of the tube to

minimize mixing. Perform

centrifugation at room

temperature (18-22°C) to

prevent aggregation, unless

the protocol specifies

otherwise.[3]

Red Blood Cell (RBC)

Contamination in the

Mononuclear Cell Layer

Incomplete separation of

RBCs. The density of the

Percoll layer is too high,

preventing RBCs from

pelleting.

Consider a preliminary RBC

lysis step before gradient

separation. Ensure the density

of the bottom Percoll layer is

not excessively high, which

would prevent RBCs from

pelleting effectively.

Low Cell Viability Hypertonic or hypotonic

gradient solution.[4][5]

Prolonged exposure to Percoll.

Excessive centrifugation force.

Contamination of Percoll stock.

Ensure the Percoll gradient is

isotonic to the cells by

preparing it with a

physiological salt solution

(e.g., 1x PBS or culture

medium).[5] Minimize the time

cells are in the Percoll solution.
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Optimize centrifugation speed

and time to be sufficient for

separation without damaging

cells.[6] Use sterile, endotoxin-

tested Percoll and reagents.

Cells Remain at the Top of the

Gradient

The density of the top Percoll

layer is higher than the cell

density.[7] Cell clumping or

aggregation.

Ensure the density of the top

layer is lower than that of your

cells, allowing them to enter

the gradient.[7] Prepare a

single-cell suspension and

prevent aggregation by

working at the appropriate

temperature.

Inconsistent Results Between

Experiments

Variations in Percoll

preparation. Inconsistent

centrifugation parameters

(speed, time, temperature,

rotor).[5] Different cell sample

handling.

Prepare fresh Percoll solutions

for each experiment and verify

their density. Use the same

centrifuge, rotor, and settings

for all comparable

experiments. A fixed-angle

rotor is often preferred.[5]

Standardize the cell handling

protocol from collection to

loading onto the gradient.

Frequently Asked Questions (FAQs)
Q1: What is the difference between a continuous and a discontinuous (step) Percoll gradient?

A continuous gradient has a smooth density transition from top to bottom, which is useful for

separating cells with very similar densities. A discontinuous, or step, gradient consists of

distinct layers of different densities. This is more common for separating cell populations with

clearly different buoyant densities, such as separating peripheral blood mononuclear cells

(PBMCs) from granulocytes and red blood cells.[6]

Q2: How do I prepare a stock isotonic Percoll (SIP) solution?
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To create a stock solution that is isotonic with mammalian cells, you can mix 9 parts of Percoll

with 1 part of 10x concentrated phosphate-buffered saline (PBS) or 1.5 M NaCl. This SIP

solution can then be diluted with 1x PBS or a suitable cell culture medium to achieve the

desired working densities for your gradient layers.

Q3: How does osmolality affect cell separation?

The osmolality of the Percoll gradient is crucial as it affects the buoyant density of the cells.[5]

In a hypertonic solution, cells will lose water and shrink, increasing their density. Conversely, in

a hypotonic solution, cells will swell, decreasing their density. Maintaining an isotonic

environment (around 280-300 mOsm/kg) is essential for accurate and reproducible cell

separation based on their native densities.[8]

Q4: What type of centrifuge rotor is best for Percoll gradients?

For self-generating gradients, a fixed-angle rotor is generally recommended.[5] For pre-formed

gradients, a swinging-bucket rotor can be used, often at lower centrifugation speeds.[6] The

choice of rotor can influence the shape of the gradient.[5]

Q5: Can I reuse a Percoll gradient?

It is not recommended to reuse Percoll gradients. Reusing a gradient can lead to contamination

and unpredictable changes in the gradient's density profile, which will compromise the

reproducibility and reliability of your cell separation.

Data Presentation: Cell Buoyant Density
The buoyant density of cells is a critical parameter for designing an effective Percoll gradient.

This density can be influenced by the osmolality of the surrounding medium.
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Cell Type
Typical Buoyant Density

(g/mL) at Isotonic Conditions

Effect of Increased

Osmolality

Lymphocytes 1.073 - 1.077[9] Increased buoyant density

Monocytes 1.067 - 1.077[9] Increased buoyant density

Neutrophils > 1.080[9] Increased buoyant density

Erythrocytes (RBCs) ~1.090 - 1.110 Increased buoyant density

Note: These values are approximate and can vary depending on the specific cell state and the

exact osmolality of the medium.

Experimental Protocols: PBMC Isolation with a
Discontinuous Percoll Gradient
This protocol outlines a standard procedure for isolating Peripheral Blood Mononuclear Cells

(PBMCs) from whole blood using a discontinuous Percoll gradient.

Materials:

Percoll solution

10x Phosphate-Buffered Saline (PBS)

1x Phosphate-Buffered Saline (PBS)

Whole blood collected with an anticoagulant (e.g., EDTA or heparin)

Sterile conical centrifuge tubes (15 mL or 50 mL)

Serological pipettes

Centrifuge with a swinging-bucket rotor

Methodology:

Prepare Stock Isotonic Percoll (SIP):
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Aseptically mix 9 parts of Percoll with 1 part of 10x PBS to create a 100% SIP solution.

Prepare Percoll Working Solutions:

Prepare two different densities of Percoll by diluting the 100% SIP with 1x PBS. For PBMC

isolation, common concentrations are 70% and 50%.

For 70% Percoll: Mix 7 parts of 100% SIP with 3 parts of 1x PBS.

For 50% Percoll: Mix 5 parts of 100% SIP with 5 parts of 1x PBS.

Create the Discontinuous Gradient:

In a sterile conical tube, carefully layer the Percoll solutions, starting with the highest

density at the bottom.

For a 15 mL tube, you might use 3 mL of the 70% Percoll solution followed by carefully

overlaying 3 mL of the 50% Percoll solution. Avoid mixing the layers.

Prepare and Load the Blood Sample:

Dilute the whole blood with an equal volume of 1x PBS.

Carefully layer the diluted blood on top of the Percoll gradient.

Centrifugation:

Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the

centrifuge brake turned off.[10][11][12]

Harvesting PBMCs:

After centrifugation, you will observe distinct layers. The top layer is the plasma, followed

by a "buffy coat" of PBMCs at the interface between the plasma and the upper Percoll

layer. Granulocytes and RBCs will be at the bottom of the tube.

Carefully aspirate the PBMC layer using a sterile pipette and transfer it to a new conical

tube.
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Washing the Cells:

Wash the collected PBMCs by adding at least 3 volumes of 1x PBS.

Centrifuge at 250-300 x g for 10 minutes to pellet the cells.

Discard the supernatant and resuspend the cell pellet in the desired medium for

downstream applications.
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Caption: Troubleshooting workflow for poor Percoll gradient cell separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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